molecular formula C6H6ClN3OS B8293088 2-Amino-5-chloro-3-formyl-6-(methylthio)pyrazine

2-Amino-5-chloro-3-formyl-6-(methylthio)pyrazine

Cat. No. B8293088
M. Wt: 203.65 g/mol
InChI Key: OQPPZMQOCZXPNL-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-3-formyl-6-(methylthio)pyrazine is a useful research compound. Its molecular formula is C6H6ClN3OS and its molecular weight is 203.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-5-chloro-3-formyl-6-(methylthio)pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-chloro-3-formyl-6-(methylthio)pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Amino-5-chloro-3-formyl-6-(methylthio)pyrazine

Molecular Formula

C6H6ClN3OS

Molecular Weight

203.65 g/mol

IUPAC Name

3-amino-6-chloro-5-methylsulfanylpyrazine-2-carbaldehyde

InChI

InChI=1S/C6H6ClN3OS/c1-12-6-4(7)9-3(2-11)5(8)10-6/h2H,1H3,(H2,8,10)

InChI Key

OQPPZMQOCZXPNL-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=C(N=C1Cl)C=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In 3 ml of dimethylformamide there was dissolved 2-amino-5,6-dichloro-3-formylpyrazine (384 mg; 0.002 M), and the solution was cooled in an ice bath. Through the solution there was then bubbled methanethiol gas for 2 minutes. Triethylamine was added, and more methanethiol gas was bubbled through the solution for 3 minutes. The reaction mixture was stirred in the ice bath for 30 minutes and then at room temperature for 30 minutes. The solvent and methanethiol were then removed under nitrogen atmosphere, and the residue was treated with water. The product precipitated, was filtered, and washed with water (333 mg). Elemental Analysis for C6H6N3OSCl.
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Synthesis routes and methods II

Procedure details

In 3 ml of dimethylformamide there was dissolved 2-amino-5,6-dichloro-3-formylpyrazine prepared as described in Example 1, Steps A and B. The solution was cooled in an ice bath, and there was then bubbled therethrough methane thiol, for 2 minutes followed by addition of triethylamine (223 mg; 2.2 mMol), followed by methane thiol addition for another 3 minutes. The reaction mixture was stirred for 30 minutes at the ice bath temperature and for 30 minutes at room temperature. The methane thiol and dimethylformamide were then blown off, the residue was treated with water, and the product precipitated, was filtered and washed (333 mg). Elemental Analysis for C6H6N3OSCl:
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